molecular formula C18H21N3O4 B4648831 N-[2-(TERT-BUTYL)PHENYL]-N'-(2-METHOXY-4-NITROPHENYL)UREA

N-[2-(TERT-BUTYL)PHENYL]-N'-(2-METHOXY-4-NITROPHENYL)UREA

Cat. No.: B4648831
M. Wt: 343.4 g/mol
InChI Key: LWPBHVMXDBXLGP-UHFFFAOYSA-N
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Description

N-[2-(TERT-BUTYL)PHENYL]-N’-(2-METHOXY-4-NITROPHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a urea moiety linked to two aromatic rings, one of which is substituted with a tert-butyl group and the other with a methoxy and nitro group. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

1-(2-tert-butylphenyl)-3-(2-methoxy-4-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-18(2,3)13-7-5-6-8-14(13)19-17(22)20-15-10-9-12(21(23)24)11-16(15)25-4/h5-11H,1-4H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPBHVMXDBXLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(TERT-BUTYL)PHENYL]-N’-(2-METHOXY-4-NITROPHENYL)UREA typically involves the reaction of 2-(tert-butyl)aniline with 2-methoxy-4-nitrophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of N-[2-(TERT-BUTYL)PHENYL]-N’-(2-METHOXY-4-NITROPHENYL)UREA may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(TERT-BUTYL)PHENYL]-N’-(2-METHOXY-4-NITROPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: The major product is the corresponding amine.

    Substitution: Products vary depending on the substituent introduced, such as nitro, sulfonyl, or halogen groups.

Scientific Research Applications

N-[2-(TERT-BUTYL)PHENYL]-N’-(2-METHOXY-4-NITROPHENYL)UREA has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-(TERT-BUTYL)PHENYL]-N’-(2-METHOXY-4-NITROPHENYL)UREA exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the nitro and methoxy groups may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(tert-butyl)phenyl]-N’-(4-nitrophenyl)urea
  • N-[2-(tert-butyl)phenyl]-N’-(2-methoxyphenyl)urea
  • N-[2-(tert-butyl)phenyl]-N’-(4-methoxyphenyl)urea

Uniqueness

N-[2-(TERT-BUTYL)PHENYL]-N’-(2-METHOXY-4-NITROPHENYL)UREA is unique due to the combination of the tert-butyl, methoxy, and nitro substituents on the aromatic rings. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(TERT-BUTYL)PHENYL]-N'-(2-METHOXY-4-NITROPHENYL)UREA
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N-[2-(TERT-BUTYL)PHENYL]-N'-(2-METHOXY-4-NITROPHENYL)UREA

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